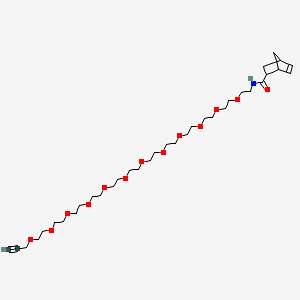

Norbornene-PEG12 Propargyl

Description

Significance of Multifunctional Building Blocks in Contemporary Chemical Research

In modern chemical research, the development of complex molecular architectures with precisely controlled functionalities is of paramount importance. Multifunctional building blocks are key to this endeavor, serving as versatile platforms for the synthesis of sophisticated molecules. nih.govrsc.orgrsc.org These building blocks possess multiple reactive sites, allowing for the sequential or orthogonal introduction of different chemical entities. This capability is crucial for creating molecules with tailored properties for a wide range of applications, from drug delivery and diagnostics to materials science. rsc.orgtandfonline.comresearchgate.net

Bioconjugation and "Click" Chemistry

"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. wikipedia.orgacs.org Norbornene-PEG12 Propargyl is a powerful tool for bioconjugation because it contains two distinct "click" handles. axispharm.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The strained norbornene ring can react with azides without the need for a toxic copper catalyst, making this reaction ideal for use in living systems. wikipedia.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group readily reacts with azides in the presence of a copper(I) catalyst to form a stable triazole linkage. axispharm.comacs.org This reaction is highly efficient and widely used for labeling and conjugating molecules in vitro. rsc.orgmedchemexpress.com

The presence of both of these handles allows for the orthogonal labeling of molecules. For example, a protein could be modified with an azide (B81097), and then this compound could be attached via the propargyl group. The resulting norbornene-functionalized protein could then be reacted with a tetrazine-modified surface or another biomolecule in a subsequent bioorthogonal reaction. nih.govnih.gov

Drug Delivery Systems

The PEG component of this compound makes it particularly well-suited for applications in drug delivery. tandfonline.comucl.ac.bepreprints.orgmdpi.com PEGylation can increase the half-life of a drug in the bloodstream by reducing renal clearance and protecting it from enzymatic degradation. ucl.ac.benih.gov

This compound can be used to create sophisticated drug delivery vehicles. For example, the norbornene group can be used to polymerize into nanoparticles via ROMP, encapsulating a drug within the polymer matrix. wikipedia.orgresearchgate.netnih.gov The propargyl groups on the surface of these nanoparticles can then be used to attach targeting ligands, such as antibodies or peptides, that direct the nanoparticles to specific cells or tissues. rsc.org This targeted approach can increase the efficacy of the drug while minimizing side effects. tandfonline.com

Materials Science

In materials science, this compound can be used to create novel polymers and functional surfaces. The norbornene group can be polymerized using ROMP to create polymers with a PEG-propargyl side chain at each monomer unit. researchgate.netbenthamdirect.com These polymers can have unique properties, such as high water solubility and the ability to be further functionalized via the propargyl groups.

These functional polymers can be used to create hydrogels, which are cross-linked polymer networks that can absorb large amounts of water. chienchilin.orggoogle.com The propargyl groups within the hydrogel can be used to immobilize enzymes, cells, or other bioactive molecules. rsc.org Additionally, this compound can be used to modify surfaces, creating biocompatible coatings that can be further functionalized using "click" chemistry. rsc.org

Properties

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H61NO13/c1-2-6-38-8-10-40-12-14-42-16-18-44-20-22-46-24-26-48-28-29-49-27-25-47-23-21-45-19-17-43-15-13-41-11-9-39-7-5-36-35(37)34-31-32-3-4-33(34)30-32/h1,3-4,32-34H,5-31H2,(H,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGCEKYFQSBQOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C1CC2CC1C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H61NO13 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

703.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Kinetic Studies Involving Norbornene Peg12 Propargyl

Norbornene Reactivity in Polymerization

The polymerization of norbornene and its derivatives can proceed through several distinct mechanisms, each yielding polymers with different structures and properties. researchgate.net These include ring-opening metathesis polymerization (ROMP), vinyl-type (or addition) polymerization, and cationic or radical polymerization. researchgate.net The choice of catalyst and reaction conditions dictates the polymerization pathway.

Ring-Opening Metathesis Polymerization (ROMP) of Norbornene-Containing Monomers

ROMP is a prominent method for polymerizing cyclic olefins like norbornene, driven by the relief of ring strain. tdl.org This process involves a metal-carbene catalyst that cleaves the double bond of the norbornene ring and forms a new double bond in the polymer backbone, resulting in an unsaturated polymer. researchgate.nethhu.de The high ring strain of the norbornene moiety (approximately 27.2 kcal/mol) makes it highly reactive in ROMP. tdl.org

A variety of transition metal complexes are employed as catalysts for the ROMP of norbornene and its derivatives. The choice of catalyst is crucial as it influences the polymer's microstructure, such as the cis/trans ratio of the double bonds in the polymer chain, which in turn affects the material's properties. mdpi.com

Ruthenium-based Catalysts: Grubbs' catalysts (first, second, and third generation) are widely used for ROMP due to their high activity and tolerance to various functional groups. nih.govrsc.org The third-generation Grubbs catalyst (G3) is particularly effective and can be used in catalytic amounts to achieve living polymerization characteristics, allowing for the synthesis of well-defined block copolymers. nih.govrsc.org

Tungsten-based Catalysts: Bimetallic tungsten clusters, such as Na[W2(μ-Cl)3Cl4(THF)2]·(THF)3, have demonstrated high efficiency as ROMP initiators, particularly for producing high-cis polymers of norbornene and its derivatives at room temperature. mdpi.com

Other Transition Metals: Other metals like molybdenum, osmium, iridium, and rhenium have also been used to initiate ROMP of norbornene. researchgate.net

The functional groups present on the norbornene monomer can significantly influence the polymerization rate. The anchor group, which connects the functional moiety to the norbornene ring, plays a critical role in the polymerization kinetics. rsc.org For a monomer like Norbornene-PEG12 Propargyl, the bulky and flexible PEG chain can affect the approach of the monomer to the catalytic center.

The stereochemistry of norbornene monomers, specifically the endo and exo isomers, can be exploited to control the monomer sequence in copolymers. researchgate.net This kinetic approach relies on the different polymerization rates of the two isomers. Generally, exo isomers polymerize faster than their endo counterparts. researchgate.net This difference in reactivity allows for the creation of gradient or block-like structures within a single polymer chain by copolymerizing a mixture of endo and exo functional monomers. researchgate.net

For instance, in a copolymerization of an endo-functionalized norbornene with an exo-functionalized one, the exo monomer is consumed more rapidly, leading to its incorporation into a specific region of the polymer chain. researchgate.net This strategy enables the synthesis of polymers with precisely tailored architectures and functionalities. caltech.edu The ability to control monomer sequence is a significant area of research, as it directly impacts the bulk properties of the resulting copolymer. nih.gov Recent advances have focused on designing synthetic pathways to control monomer order and stereochemistry to program polymer structures and functions, mimicking the precision of biological macromolecules. uw.edu.pl

Vinyl-Type Polymerization Pathways of Norbornene and Its Derivatives

In contrast to ROMP, vinyl-type (or addition) polymerization of norbornene proceeds by opening the double bond without breaking the bicyclic ring structure. hhu.de This results in a saturated polymer backbone. This type of polymerization is less common than ROMP for norbornene but is of interest for producing polymers with high thermal stability and specific dielectric properties. hhu.deresearchgate.net

Late transition metal catalysts, particularly those based on palladium and nickel, are effective for the vinyl-type polymerization of norbornene and its derivatives. hhu.deresearchgate.netresearchgate.net These catalysts often exhibit high activity and a good tolerance for functional groups on the monomer. researchgate.net

| Catalyst System | Monomer(s) | Resulting Polymer | Reference |

| Pd(CH3CN)42 | Norbornene | Vinyl-type polynorbornene | hhu.de |

| Ni(acac)2/B(C6F5)3 | Norbornene with siloxane substituent | Vinyl-type polynorbornene with high glass transition temperature | researchgate.net |

| (t-Bu3P)PdMeCl/Li[FABA] | Substituted norbornenes | Living vinyl addition polymers with narrow molecular weight distributions | acs.org |

| CoCl2(PR3)2/MAO | Norbornene | Amorphous, soluble vinyl-type polynorbornene | researchgate.net |

The presence of substituents on the norbornene ring, such as the PEG12-propargyl group, can significantly affect the activity in vinyl addition polymerization, often leading to lower polymerization rates compared to unsubstituted norbornene. researchgate.net However, the development of highly efficient catalysts, such as certain benzylic palladium complexes, has made it possible to polymerize even challenging substituted norbornene derivatives. rsc.org

Mechanisms of Radical and Cationic Polymerization of Norbornene

Norbornene can also be polymerized through radical and cationic mechanisms, although these methods are generally less controlled than ROMP or transition metal-catalyzed vinyl polymerization. researchgate.net

Radical Polymerization: The radical polymerization of norbornene typically results in low yields and polymers with low glass transition temperatures. uva.es The mechanism involves the attack of a free radical on the double bond, leading to propagation. However, the radical can also undergo rearrangement to the bridging carbon atom (C7), resulting in a 2,7-enchainment in addition to the expected 2,3-enchainment. uva.es

Cationic Polymerization: Cationic polymerization of norbornene and its derivatives can be initiated by systems like EtAlCl2. hhu.de When liquid norbornene monomers like 5-vinyl-2-norbornene (B46002) are used, the resulting polymers often have low molecular weights. researchgate.net The mechanism involves the formation of a carbocation that propagates through the monomer units. Boranes in combination with a co-catalyst have also been shown to be highly active catalysts for the cationic polymerization of certain norbornene derivatives. researchgate.net

Click Chemistry Reaction Mechanisms

The propargyl group of this compound is a terminal alkyne, making it an ideal substrate for "click" chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wiley-vch.deorganic-chemistry.org This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a powerful tool for polymer modification and bioconjugation. wiley-vch.dewikipedia.org

The CuAAC reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne to form a stable 1,2,3-triazole ring. wikipedia.org The copper(I) catalyst significantly accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition and ensures the formation of the 1,4-disubstituted regioisomer. organic-chemistry.org The propargyl group can be readily reacted with azide-functionalized molecules to attach them to the polynorbornene backbone, allowing for the creation of complex polymer architectures and functional materials. rsc.org

Other click reactions involving alkynes include the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which can also be used for internal alkynes, and the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a metal catalyst. wiley-vch.dewikipedia.orgacs.org In SPAAC, a strained cycloalkyne is used to accelerate the reaction with an azide. wikipedia.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl Moieties.acs.orgnih.gov

The propargyl group, a terminal alkyne, readily participates in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. axispharm.commedchemexpress.com This reaction is a cornerstone of click chemistry, known for its high efficiency, selectivity, and biocompatibility. nih.gov It involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from the reaction between an alkyne and an azide, catalyzed by a copper(I) species. units.itacs.org

The generally accepted mechanism for CuAAC involves the in situ formation of a copper(I) acetylide intermediate. acs.org The Cu(I) catalyst, often generated from a Cu(II) salt like copper sulfate (B86663) with a reducing agent such as sodium ascorbate, coordinates to the terminal alkyne of the propargyl group. acs.orgnih.gov This coordination increases the acidity of the terminal proton, facilitating its removal and the formation of the copper acetylide.

The copper acetylide then reacts with an azide-functionalized molecule. The reaction is believed to proceed through a stepwise mechanism involving the formation of a six-membered copper-containing intermediate, which then rearranges and eliminates the copper catalyst to yield the stable triazole product. acs.org The use of stabilizing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can prevent the disproportionation of Cu(I) and accelerate the reaction. acs.orgnih.gov The reaction is remarkably insensitive to the solvent and can be performed in aqueous environments, making it highly suitable for bioconjugation. units.itacs.org

Table 1: Key Components and Their Roles in CuAAC

| Component | Role in the Reaction |

| Propargyl Group | The alkyne-containing moiety that reacts with the azide. |

| Azide | The reaction partner for the propargyl group. |

| Copper(I) Catalyst | Activates the alkyne and facilitates the cycloaddition. acs.org |

| Reducing Agent | Reduces Cu(II) to the active Cu(I) state. nih.gov |

| Ligand (e.g., TBTA) | Stabilizes the Cu(I) catalyst and enhances reaction rate. acs.org |

Thiol-Norbornene Photo-Click Chemistry

The norbornene group is a strained alkene that can undergo highly efficient thiol-ene reactions, particularly through a photo-initiated radical process. chienchilin.org This photo-click chemistry allows for spatiotemporal control over the conjugation or polymerization process. researchgate.net

Thiol-norbornene photopolymerization is initiated by a photoinitiator that, upon exposure to light of a suitable wavelength, generates free radicals. arxiv.orgresearchgate.net The mechanism proceeds via a two-step cycle:

Initiation: A photoinitiator generates a radical species.

Chain Transfer: A thiyl radical, formed by hydrogen abstraction from a thiol by the initiator radical, adds across the double bond of the norbornene group. This creates a carbon-centered radical. mdpi.com

Propagation: The carbon-centered radical then abstracts a hydrogen from another thiol group, regenerating a thiyl radical and forming a stable thioether bond. mdpi.com This new thiyl radical can then participate in another cycle.

This radical-mediated process is characterized by its rapid kinetics and insensitivity to oxygen inhibition, a common issue in other radical polymerizations. axispharm.comchienchilin.org However, studies have shown that norbornene homopolymerization can occur as a side reaction, especially under dilute aqueous conditions and with high initiator concentrations. biorxiv.orgbiorxiv.orgbiorxiv.org

The thiol-norbornene reaction follows a step-growth polymerization mechanism, leading to the formation of hydrogels with a more uniform network structure compared to chain-growth polymerizations. biorxiv.orgrsc.org The gelation kinetics can be tuned by several factors, including the concentration of the photoinitiator, light intensity, and the functionality of the macromers. arxiv.orgacs.org

The length of the crosslinker has also been shown to significantly affect the hydrogel formation kinetics. nih.gov Longer crosslinkers can lead to more rapid gelation due to increased accessibility of the reactive groups. nih.gov The high selectivity of the thiol-norbornene reaction allows for precise control over the crosslinking mechanism, although the potential for norbornene homopolymerization needs to be considered as it can affect the final properties of the hydrogel. biorxiv.orgbiorxiv.org

Table 2: Comparison of Thiol-Ene Reaction Partners

| Ene Functional Group | Reaction Speed with Thiol (RGDC peptide) | Reaction Completeness | Reference |

| Norbornene | Fastest | All thiols reacted in < 1 min | researchgate.net |

| Maleimide | Fast initially, then less efficient | ~40% of thiol remained | researchgate.net |

| Acrylate | Significantly slower | ~50% of thiol remained after 4 min | researchgate.net |

Inverse Electron-Demand Diels-Alder (iEDDA) Click Chemistry with Norbornene Moieties.rsc.orgnih.govmdpi.com

The strained double bond of the norbornene moiety makes it an excellent dienophile for inverse electron-demand Diels-Alder (iEDDA) reactions with tetrazine derivatives. researchgate.netrsc.org This catalyst-free click reaction is known for its exceptionally fast kinetics and high selectivity. acs.org

The iEDDA reaction between a norbornene and a tetrazine is a [4+2] cycloaddition where the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile (norbornene) interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient diene (tetrazine). nih.gov The reaction proceeds through a bicyclic intermediate that rapidly eliminates nitrogen gas to form a stable dihydropyridazine, which may further oxidize to a pyridazine. nih.gov

The reaction rate is highly dependent on the substituents of both the norbornene and the tetrazine. nih.govnih.gov Electron-withdrawing groups on the tetrazine lower its LUMO energy, leading to faster reaction rates. nih.govharvard.edu Conversely, electron-withdrawing substituents on the norbornene can decrease the reaction rate. nih.gov The stereochemistry of substituents on the norbornene ring also plays a significant role, with exo-substituted norbornenes generally reacting faster than their endo counterparts. nih.govresearchgate.net

Kinetic studies have shown that the second-order rate constants for tetrazine-norbornene reactions can be tuned over several orders of magnitude, allowing for selective and staged labeling applications. nih.gov While generally exhibiting a 1:1 stoichiometry, recent findings have shown that under certain conditions, a 1:2 stoichiometry can occur where a second tetrazine molecule reacts with an olefinic intermediate formed after the initial cycloaddition. acs.org

Table 3: Factors Influencing Tetrazine-Norbornene iEDDA Reaction Rates

| Factor | Effect on Reaction Rate | Rationale | Reference |

| Electron-withdrawing groups on tetrazine | Increase | Lowers the LUMO energy of the diene. | nih.govharvard.edu |

| Electron-donating groups on tetrazine | Decrease | Raises the LUMO energy of the diene. | harvard.edu |

| Electron-withdrawing groups on norbornene | Decrease | Lowers the HOMO energy of the dienophile. | nih.gov |

| exo substituent on norbornene | Faster than endo | Reduced steric hindrance. | nih.govresearchgate.net |

| Solvent | Water can accelerate the reaction. | Hydrophobic effects and hydrogen bonding can stabilize the transition state. | nih.gov |

Advanced Applications in Materials Science

Hydrogel Fabrication and Engineering

Hydrogels are three-dimensional, water-swollen polymer networks widely used in biomedical applications. The incorporation of Norbornene-PEG12-Propargyl into hydrogel formulations enables the creation of sophisticated systems with tunable characteristics and multiple functionalities.

Thiol-norbornene "photo-click" chemistry is a powerful method for hydrogel fabrication due to its rapid, cytocompatible, and oxygen-insensitive reaction kinetics. researchgate.netnih.gov This step-growth polymerization mechanism involves the light-initiated reaction between a multi-functional norbornene-containing macromer and a thiol-based crosslinker, such as dithiothreitol (B142953) (DTT) or PEG-tetra-thiol (PEG4SH). nih.govmdpi.comnih.gov The resulting hydrogels have a more homogeneous network structure compared to chain-growth polymerized hydrogels. nih.govmdpi.com

The design of these hydrogels involves multi-arm PEG functionalized with norbornene groups (PEG-NB). nih.gov A compound like Norbornene-PEG12-Propargyl can be incorporated into these systems. The norbornene moiety participates in the primary network formation via the thiol-ene reaction. mdpi.com The pendant propargyl group remains available for secondary modification, a key feature for creating responsive systems. This secondary functionalization can be achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the tethering of bioactive molecules, imaging agents, or other stimuli-responsive moieties after the initial hydrogel network is formed. nih.gov The mechanical properties and stiffness of the resulting hydrogel can be precisely tuned by varying the concentration of the PEG-norbornene macromer or the thiol crosslinker. mdpi.comnih.gov

The degradation profile of a hydrogel is critical for applications such as tissue engineering and drug delivery, where the scaffold should degrade at a rate that matches new tissue formation or the desired release kinetic. PEG-norbornene hydrogels can be engineered for tunable hydrolytic degradation by introducing ester linkages between the PEG backbone and the norbornene functional group. researchgate.netresearchgate.net

A significant advancement in this area is the synthesis of norbornene-functionalized PEG by reacting multi-arm PEG with carbic anhydride (B1165640), yielding a macromer designated as PEGNBCA. nih.goviu.edu This macromer not only facilitates thiol-norbornene crosslinking but also introduces an ester linkage and a free carboxyl group. nih.gov Hydrogels formed from PEGNBCA exhibit significantly accelerated hydrolytic degradation compared to those made from traditional PEG-norbornene macromers. researchgate.netnih.gov The degradation rate follows pseudo-first-order kinetics and can be precisely controlled. nih.gov

The rate of degradation can be tuned over a wide range, from hours to weeks, by:

Blending Macromers : Mixing the rapidly degrading PEGNBCA with more stable PEGNB macromers in different ratios. acs.org

Secondary Conjugation : Further reacting the carboxylate group on PEGNBCA with amine-bearing molecules can substantially weaken the adjacent ester bond, leading to extremely rapid degradation. researchgate.netnih.gov For example, PEGNB-Dopamine hydrogels have been shown to degrade completely within two hours. rsc.org

The table below summarizes the hydrolytic degradation kinetics for different PEG-norbornene hydrogel formulations.

| Macromer Composition | Crosslinker | Hydrolysis Rate Constant (khyd) | Complete Degradation Time | Reference |

|---|---|---|---|---|

| PEGNB | DTT | 0.035 d-1 | > 8 days (partial degradation) | nih.gov |

| PEGNBCA | DTT | 0.164 d-1 | ~ 2 weeks | nih.gov |

| PEGNB-Dopamine | PEG4SH | Not Reported | ~ 2 hours | rsc.org |

| PEGNB-Tyramine | DTT | Not Reported | < 2 hours | nih.gov |

| PEGNB-Isopropylamine | DTT | Not Reported | ~ 10 hours | nih.gov |

Three-dimensional (3D) bioprinting is a revolutionary technology for fabricating complex, cell-laden scaffolds for tissue engineering. acs.orgnih.gov The success of this technique relies heavily on the properties of the "bioink," which must be printable and provide a biocompatible environment for encapsulated cells. Norbornene-functionalized polymers are excellent candidates for bioinks due to the rapid and cytocompatible crosslinking afforded by thiol-norbornene chemistry. acs.orgresearchgate.net

Materials such as norbornene-functionalized gelatin (GelNB) and methylcellulose (B11928114) (MCNB) have been developed as advanced bioinks. acs.orgresearchgate.net These materials can be crosslinked post-printing using light-mediated thiol-norbornene reactions to stabilize the printed structure. acs.orgnih.gov The use of step-growth thiol-norbornene photopolymerization is advantageous over chain-growth systems (like PEGDA) as it is not inhibited by oxygen, requires lower initiator concentrations, and results in more homogeneous networks, leading to higher cell viability. nih.govmdpi.comresearchgate.net

A bioink incorporating Norbornene-PEG12-Propargyl would offer a synthetic, well-defined component for extrusion or digital light processing (DLP) based bioprinting. nih.govmdpi.com The norbornene group would enable rapid, on-demand photocrosslinking to lock in the printed shape, while the PEG component ensures hydrophilicity and biocompatibility. nih.gov The propargyl group provides a latent reactive handle for post-printing bio-functionalization, allowing for the covalent attachment of growth factors or cell adhesion peptides (e.g., RGD) to guide cell behavior within the 3D construct. mdpi.commdpi.com

Development of Tailored Polymeric Architectures

Beyond hydrogels, the reactive handles on Norbornene-PEG12-Propargyl allow for its use in creating highly defined and complex polymeric architectures, such as block copolymers that can self-assemble into nanostructures.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing polymers with well-controlled molecular weights, low dispersity, and complex architectures from strained cyclic olefins like norbornene. researchgate.netkent.ac.ukresearchgate.net Using living polymerization catalysts, such as Grubbs' third-generation catalyst, norbornene-functionalized monomers can be polymerized to create well-defined block copolymers via sequential monomer addition. rsc.orgscispace.com

A monomer like Norbornene-PEG12-Propargyl is well-suited for ROMP. The norbornene moiety would undergo polymerization, creating a polynorbornene backbone, while the PEG12-Propargyl chain would extend as a side chain. nih.govkent.ac.uk This approach allows for the synthesis of:

Homopolymers : Creating a polymer with repeating Norbornene-PEG12-Propargyl units.

Block Copolymers : By sequentially adding different norbornene-based monomers, amphiphilic block copolymers can be synthesized. scispace.comrsc.orgrsc.org For example, a hydrophobic norbornene monomer could be polymerized first, followed by a hydrophilic monomer like Norbornene-PEG12-Propargyl, to create an amphiphilic diblock copolymer. researchgate.netrsc.org

Graft Copolymers : Polynorbornene backbones can be functionalized with PEG side chains, creating "bottle-brush" structures. researchgate.net

The propargyl group on each repeating unit remains intact during ROMP, providing a high density of functional handles along the polymer backbone for subsequent modifications.

Amphiphilic block copolymers, such as those synthesized via ROMP using norbornene-PEG monomers, can self-assemble in aqueous solutions to form various nanostructures, including micelles and polymeric vesicles (polymersomes). researchgate.netrsc.orgresearchgate.net These structures have significant potential as nanocarriers for drug delivery. acs.orgnih.gov

A diblock copolymer containing a hydrophobic polynorbornene block and a hydrophilic block made from Norbornene-PEG12-Propargyl would self-assemble to sequester the hydrophobic block away from water, forming a core, while the hydrophilic PEG chains form a protective corona. acs.orgresearchgate.net The stability of these self-assembled nanocarriers can be significantly enhanced by cross-linking the polymer chains within the structure. acs.orgrsc.org The norbornene units within the core or shell of the vesicle can be cross-linked using a di-thiol linker via thiol-ene chemistry, effectively locking the structure in place. acs.orgrsc.org This cross-linking improves the nanocarrier's stability in physiological conditions and can control the release of encapsulated cargo. acs.org The terminal propargyl groups on the corona can be used to attach targeting ligands (e.g., folate) or imaging agents, creating multifunctional, stimuli-responsive nanocarriers for targeted cancer therapy. acs.orgnih.govresearchgate.net

Functionalization of Material Surfaces and Interfaces

Norbornene-PEG12 Propargyl is a heterobifunctional chemical linker meticulously designed for advanced surface modification applications in materials science. Its unique tripartite structure, consisting of a norbornene group, a propargyl group, and a 12-unit polyethylene (B3416737) glycol (PEG) spacer, allows for precise, covalent attachment of molecules to surfaces, thereby tuning the material's interfacial properties for specific functions. youtube.com This capability is critical in the development of sophisticated materials such as biosensors, functionalized nanoparticles, and biocompatible medical devices. creativepegworks.com

The core utility of this compound in surface functionalization stems from the distinct reactivity of its terminal groups, which serve as versatile handles for "click chemistry". nih.gov Click chemistry refers to a class of reactions that are rapid, highly efficient, and specific, making them ideal for modifying sensitive material surfaces without generating unwanted byproducts. rsc.orgresearchgate.net The norbornene moiety can participate in strain-promoted azide-alkyne cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder reactions, while the propargyl (alkyne) group readily undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). irjweb.com This dual reactivity allows researchers to first anchor the linker to a surface using one functional group and then use the second, orthogonal group to attach a wide array of entities, including peptides, antibodies, or small molecules. axispharm.com

The central PEG12 chain is crucial for mediating the interaction between the functionalized surface and its environment, particularly in biological or aqueous systems. biochempeg.com The hydrophilic PEG linker enhances the water solubility of the modified material and, critically, provides a hydration layer that helps to reduce the non-specific adsorption of proteins and other biomolecules. creativepegworks.comresearchgate.net This "stealth" property is paramount for applications like in-vivo imaging nanoparticles and diagnostic biosensors, where minimizing background interference is essential for signal clarity and accuracy. creativepegworks.com Furthermore, the PEG spacer provides flexibility and mitigates steric hindrance, improving the accessibility of the terminal functional group for subsequent conjugation reactions. researchgate.net

The table below summarizes the roles of the distinct chemical moieties within the this compound molecule in the context of surface functionalization.

| Component | Chemical Group | Primary Reaction Type | Primary Role in Surface Functionalization |

| Norbornene | Bicyclic alkene | Strain-Promoted Cycloaddition | Covalent attachment to surfaces or ligation of azide (B81097)/tetrazine-modified molecules. |

| PEG12 Spacer | Polyethylene Glycol | N/A (Inert Spacer) | Increases hydrophilicity, improves biocompatibility, reduces non-specific protein binding, provides spatial separation. creativepegworks.combiochempeg.com |

| Propargyl | Terminal Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Covalent attachment to azide-functionalized surfaces or molecules, forming a stable triazole linkage. irjweb.com |

Research findings demonstrate the tangible impact of using such linkers for surface modification. For instance, the functionalization of nanoparticles with PEG linkers significantly improves their circulation time in biological systems by shielding them from immune recognition. creativepegworks.com In the context of biosensors, immobilizing peptide ligands via a PEG linker has been shown to increase the number of immobilized molecules and enhance the rate of enzymatic digestion, thereby improving the quality and sensitivity of the assay. researchgate.net The modification of surfaces with antifouling polymers via CuAAC click chemistry has been proven to effectively inhibit cell adhesion and protein adsorption. mdpi.com

The following data illustrates the typical effects of functionalizing a generic substrate with this compound for enhanced biocompatibility and specific biomolecule conjugation.

| Surface Property | Unmodified Substrate (e.g., Gold) | Substrate + this compound |

| Wettability (Contact Angle) | High (Hydrophobic) | Low (Hydrophilic) |

| Non-Specific Protein Adsorption | High | Significantly Reduced |

| Biomolecule Conjugation Efficiency | N/A | High (>90%) |

Bioconjugation Strategies and Biomolecular Engineering

Integration of Norbornene-PEG12 Propargyl in Bioconjugation Approaches

The distinct reactive ends of this compound, combined with the beneficial properties of the PEG spacer, make it a valuable tool for creating complex biomolecular constructs.

The key advantage of this compound lies in its dual functionality, which facilitates orthogonal bioconjugation. This means that the norbornene and propargyl groups can react selectively with their respective partners under different reaction conditions, allowing for the stepwise and controlled assembly of multiple components.

The norbornene group participates in rapid and efficient bioorthogonal reactions, most notably the inverse-electron-demand Diels-Alder cycloaddition with tetrazines. nih.gov This reaction is known for its fast kinetics and the ability to proceed without the need for a catalyst, making it highly suitable for conjugations in biological systems. nih.gov

On the other hand, the propargyl group is a well-established reactive partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". axispharm.com This reaction forms a stable triazole linkage with azide-functionalized molecules. axispharm.commedkoo.com The reliability and high yield of CuAAC have made it a widely used method for bioconjugation. axispharm.com

This orthogonal reactivity allows for the sequential attachment of two different biomolecules. For instance, a protein could first be modified with a tetrazine and then reacted with the norbornene moiety of the linker. Subsequently, an azide-containing molecule, such as a fluorescent dye or a drug, can be attached to the propargyl end via CuAAC.

Table 1: Orthogonal Reactions of this compound

| Functional Group | Reactive Partner | Reaction Type | Key Features |

| Norbornene | Tetrazine | Inverse-electron-demand Diels-Alder | Fast kinetics, Catalyst-free nih.gov |

| Propargyl | Azide (B81097) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, Stable triazole linkage axispharm.com |

The central PEG12 chain in this compound is crucial for improving the physicochemical properties of the resulting bioconjugate. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to enhance the solubility and stability of biomolecules, particularly proteins and peptides. nih.govdntb.gov.ua

The hydrophilic and flexible nature of the PEG chain can increase the hydrodynamic radius of the modified biomolecule. nih.gov This can shield it from proteolytic enzymes, thereby increasing its stability and circulation half-life in biological systems. nih.gov Furthermore, the PEG spacer improves the water solubility of the entire conjugate, which is often a challenge when dealing with hydrophobic biomolecules or payloads. broadpharm.commedkoo.com

Peptide and Protein Functionalization

The specific and controlled modification of peptides and proteins is essential for creating effective therapeutic and diagnostic agents. This compound provides a means to achieve this with high precision.

Achieving site-specific conjugation is critical to preserve the biological activity of proteins and peptides. nih.gov Random modification of amino acid residues can lead to a loss of function. Methodologies that allow for the precise attachment of the linker to a predetermined site on the biomolecule are therefore highly desirable.

One common approach involves the genetic incorporation of a specific amino acid with a unique reactive handle at a desired position in the protein's sequence. nih.gov For example, an unnatural amino acid containing an azide or a tetrazine can be introduced, which can then be specifically targeted by the propargyl or norbornene group of the linker, respectively.

Another strategy is to utilize enzymatic methods to introduce a unique functional group at a specific site. springernature.com For instance, enzymes can be used to attach a sugar molecule containing a reactive group, which can then be used for conjugation.

Cysteine residues, due to the reactivity of their thiol groups, are also frequently used for site-specific modification. nih.gov If a protein has a single, accessible cysteine residue, it can be selectively targeted with a maleimide-functionalized linker, which can then be further modified using the orthogonal chemistry of this compound.

The ultimate goal of protein and peptide conjugation is to create a bioconjugate that retains the biological activity of the parent molecule while gaining the desired properties from the attached moiety. The strategies for achieving this often involve a careful selection of the conjugation site and the linker.

By directing the conjugation to a site that is distant from the protein's active site or binding interface, the risk of disrupting its function is minimized. nih.gov The PEG spacer of this compound can also play a beneficial role by providing spatial separation between the protein and the attached molecule, further reducing potential steric hindrance.

Table 2: Research Findings on Site-Specific Protein Modification

| Methodology | Description | Advantage |

| Genetically Encoded Aldehyde Tags | An enzyme recognizes a specific peptide sequence and oxidizes a cysteine residue to an aldehyde, which can be selectively reacted. springernature.com | High specificity for the target sequence. springernature.com |

| Cysteine Tagging | A single cysteine residue is genetically encoded into a protein and reacted with a thiol-specific reagent like maleimide. nih.gov | Common and well-established method. nih.gov |

| Molecular Engineering | Accessible and essential reactive residues are substituted with unreactive ones, while a limited number of nonessential reactive residues are selected for modification. nih.gov | Allows for precise control over the number and location of conjugation sites. nih.gov |

Nucleic Acid Modification and Conjugation

The modification of nucleic acids, such as DNA and RNA, with molecules like this compound can enhance their therapeutic potential. nih.gov PEGylation of oligonucleotides has been shown to improve their pharmacokinetic properties. nih.gov

Similar to proteins, site-specific modification of nucleic acids is crucial. This can be achieved by incorporating modified phosphoramidites during automated DNA or RNA synthesis, which introduce a reactive group at a specific position (e.g., the 5' or 3' end, or an internal position). nih.gov This reactive group can then be used for conjugation with this compound.

For example, an azide-modified oligonucleotide can be synthesized and then reacted with the propargyl group of the linker via CuAAC. The norbornene end is then available for the attachment of another molecule, such as a targeting ligand or a diagnostic probe. The PEG12 spacer in this context can improve the solubility of the nucleic acid and reduce its degradation by nucleases. nih.gov

Synthesis of Functional DNA-Polymer Conjugates via Click Chemistry

The creation of functional DNA-polymer conjugates is a significant area of research in biomolecular engineering, enabling the development of novel materials for applications in diagnostics, therapeutics, and nanotechnology. A powerful strategy for synthesizing these conjugates involves the use of heterobifunctional linkers that facilitate "click chemistry" reactions. One such versatile linker is Norbornene-PEG12-Propargyl. This molecule possesses a norbornene group, which is amenable to ring-opening metathesis polymerization (ROMP), and a propargyl group, which can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The polyethylene (B3416737) glycol (PEG) spacer, consisting of 12 ethylene (B1197577) glycol units, enhances the water solubility and biocompatibility of the resulting conjugates.

The synthesis of functional DNA-polymer conjugates using a molecule like Norbornene-PEG12-Propargyl can be conceptualized through a "grafting-through" approach. This method involves the polymerization of a DNA strand that has been modified to act as a macromonomer.

Step 1: Synthesis of a Norbornene-Functionalized DNA Macromonomer

The initial step is to prepare a DNA oligonucleotide (ODN) that bears a polymerizable group. This is typically achieved during solid-phase DNA synthesis by incorporating a phosphoramidite (B1245037) building block that contains the desired functionality. In this context, a norbornene-containing phosphoramidite would be used to introduce the norbornene moiety at a specific position on the DNA strand, often at the 5' or 3' terminus. The resulting norbornene-functionalized DNA can then be further modified. For instance, an amine-modified DNA could be reacted with an N-hydroxysuccinimide (NHS)-ester activated Norbornene-PEG12-Propargyl linker, although direct incorporation of a corresponding phosphoramidite is more common for efficiency. This process yields a DNA macromonomer equipped with a norbornene group for polymerization and a propargyl group for subsequent functionalization.

Step 2: Ring-Opening Metathesis Polymerization (ROMP)

The norbornene-functionalized DNA macromonomer is then copolymerized with other norbornene-containing monomers using ROMP. This polymerization technique is highly efficient and tolerant of various functional groups, making it suitable for use with complex biomolecules like DNA. A water-soluble ruthenium-based catalyst, such as Grubbs' third-generation catalyst, is typically employed for aqueous ROMP. The reaction results in the formation of a "bottlebrush" polymer, where the DNA strands are grafted as side chains onto a polynorbornene backbone. The density of the DNA grafts can be controlled by adjusting the ratio of the DNA macromonomer to the comonomer during polymerization.

Step 3: Post-Polymerization Functionalization via Click Chemistry

The resulting DNA-polymer conjugate possesses pendant propargyl groups originating from the Norbornene-PEG12-Propargyl linker. These propargyl groups serve as handles for the attachment of a wide array of functional molecules through the CuAAC reaction. By introducing a molecule containing an azide group in the presence of a copper(I) catalyst, a stable triazole linkage is formed. This allows for the straightforward functionalization of the DNA-polymer conjugate with moieties such as fluorescent dyes for imaging, targeting ligands for cell-specific delivery, or therapeutic agents.

The combination of ROMP and CuAAC provides a modular and highly efficient platform for the synthesis of well-defined, functional DNA-polymer conjugates. The properties of these conjugates, such as their size, charge, and biological activity, can be precisely tuned by varying the composition of the polymer backbone and the nature of the clicked functional molecule.

Detailed Research Findings

Research in this area has demonstrated the successful synthesis of various DNA-bottlebrush polymers using the "grafting-through" ROMP of norbornene-functionalized DNA macromonomers. Studies have shown that by controlling the polymerization conditions, it is possible to achieve good control over the molecular weight and polydispersity of the resulting conjugates. The incorporation of PEG side chains alongside the DNA grafts has been shown to enhance the solubility and stability of these structures in aqueous environments.

The subsequent functionalization of polymer scaffolds with DNA via click chemistry has also been well-established. High conjugation efficiencies have been reported for the CuAAC reaction between alkyne-modified DNA and azide-functionalized polymers. nih.gov The resulting triazole linkage is highly stable, ensuring the integrity of the conjugate under physiological conditions. Characterization techniques such as gel permeation chromatography (GPC), dynamic light scattering (DLS), and gel electrophoresis are routinely used to confirm the successful synthesis and determine the properties of the DNA-polymer conjugates.

Supramolecular Chemistry and Self Assembly of Norbornene Peg12 Propargyl Systems

Self-Assembly of Norbornene-Functionalized Molecular Architectures

The inclusion of the rigid, bicyclic norbornene scaffold into molecules provides a unique structural element that can direct and stabilize self-assembled architectures. mdpi.com Its high reactivity also allows for the polymerization into complex structures or for post-assembly functionalization. mdpi.com

Formation of Supramolecular Structures from Norbornene-Containing Peptides

The incorporation of synthetic amino acids into peptides is a powerful strategy for creating novel self-assembling systems. Short, hydrophobic peptides containing a non-proteinogenic norbornene amino acid (NRB) have been shown to self-assemble in aqueous solutions into discrete, spherical supramolecular structures. rsc.orgrsc.org

One study investigated two diastereoisomeric pentapeptides, Ac-Ala-NRB-Ala-Aib-Ala-NH₂, which, despite being composed of hydrophobic amino acids, were found to be completely soluble in water. rsc.orgunimi.it This solubility is attributed to their organization into larger assemblies. The formation of these structures was confirmed by Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS). rsc.org Conformational analysis indicated that both peptides adopt a stable 3₁₀-helix structure, and the norbornene moiety appears to play a role in stabilizing this secondary structure. rsc.orgrsc.org Specifically, the 1R,2R,3R-norbornene enantiomer induced a more stable helical structure compared to its 1S,2S,3S-isomer. rsc.orgrsc.org This suggests that the defined stereochemistry of the norbornene unit can impart significant control over the peptide's conformation, which in turn influences the resulting supramolecular architecture.

| Peptide System | Technique | Observation | Reference |

| Diastereoisomeric pentapeptides with norbornene amino acid | TEM and DLS | Formation of spherical supramolecular assemblies in water. | rsc.orgunimi.it |

| Diastereoisomeric pentapeptides with norbornene amino acid | Conformational Analysis (CD, NMR) | Formation of a stable 3₁₀-helix structure, with stability influenced by the norbornene enantiomer. | rsc.orgrsc.org |

Controlled Self-Assembly of Polymeric Nano-objects

Controlled or "living" polymerization techniques, such as Ring-Opening Metathesis Polymerization (ROMP), are instrumental in synthesizing well-defined block copolymers. acs.org When norbornene-functionalized monomers are used, this approach allows for the creation of polymers with precise control over chain length and architecture, which is crucial for predictable self-assembly. acs.orgnih.gov

Amphiphilic block copolymers, such as those containing a hydrophobic polynorbornene block and a hydrophilic poly(ethylene oxide) (PEO) block, are prime candidates for forming complex nano-objects in solution. rsc.orgrsc.org The process of rapid injection, where a solution of the copolymer in a good solvent is injected into a selective solvent (e.g., water), can be used to induce self-assembly. rsc.orgrsc.org The resulting morphology of the nano-objects is highly dependent on factors like the polymer's architecture (e.g., AB diblock vs. ABA triblock) and the initial polymer concentration. rsc.org For poly(norbornene)-block-poly(ethylene oxide) diblock copolymers, an increase in concentration can induce transitions from spherical micelles to worm-like micelles and eventually to vesicles. rsc.org In contrast, the corresponding ABA triblock copolymers tend to form "flower-like" micelles or physically-crosslinked micellar aggregates under the same conditions. rsc.org This demonstrates that precise control over the monomer and polymer structure allows for the programmed assembly of a variety of polymeric nano-objects. nsf.gov

| Polymer Architecture | Self-Assembly Condition | Resulting Nano-object Morphology | Reference |

| Poly(norbornene)-b-poly(ethylene oxide) (Diblock) | Increasing polymer concentration via rapid injection | Spherical micelles → Worm-like micelles → Vesicles | rsc.org |

| Poly(norbornene)-b-poly(ethylene oxide)-b-poly(norbornene) (Triblock) | Increasing polymer concentration via rapid injection | "Flower-like" spherical micelles or physically-crosslinked aggregates | rsc.org |

| (Oxa-)norbornene block copolymers with oligo(ethylene glycol) | Self-assembly in solution | Micelles with amine-reactive cores, which can be crosslinked to form nanogels. | digitellinc.com |

Role of the Poly(ethylene glycol) Segment in Supramolecular Organization

Poly(ethylene glycol) as a Solubilizing and Structuring Element in Self-Assembled Systems

One of the primary roles of PEG in amphiphilic systems is to act as a solubilizing agent. tue.nlescholarship.org By attaching a PEG chain to a hydrophobic molecule or polymer segment, the resulting conjugate can become soluble in aqueous media, which is essential for self-assembly in water. researchgate.net The PEG chains form a hydrophilic corona that interfaces with the surrounding water, stabilizing the entire supramolecular structure and preventing aggregation. researchgate.netnih.gov

Beyond simply providing solubility, the PEG segment also acts as a crucial structuring element. tue.nl The size and concentration of the PEG chains can directly influence the morphology of the final assembly. escholarship.orgnih.gov For instance, in a system of poly(ethylene glycol)-b-poly(lactide) (PEG-PLA) block copolymers, the addition of free PEG homopolymer to the solution can induce a reversible transition from micelles to vesicles. escholarship.org This transition is driven by changes in the molecular geometry of the block copolymers due to excluded volume effects created by the added PEG. escholarship.org Furthermore, PEG can act as a seeding agent during the formation of nanoparticles by increasing the local concentration of other components and then as a shielding reagent that helps define the final particle size. mdpi.com The length of the PEG chain has also been shown to affect the physical properties of cross-linked networks, with longer chains leading to greater swelling and flexibility. nih.gov

Mechanistic Insights into Supramolecular Interactions and Assembly Processes

The self-assembly of molecules like those containing norbornene and PEG segments is governed by a delicate balance of non-covalent interactions. tue.nl The primary driving force for the assembly of amphiphilic molecules in aqueous solution is the hydrophobic effect. This effect causes the hydrophobic segments (e.g., polynorbornene backbones or hydrophobic peptide sequences) to minimize their contact with water molecules by aggregating together, forming the core of the supramolecular structure. researchgate.net Simultaneously, the hydrophilic PEG segments arrange themselves to form a solvated corona, maximizing their interaction with the aqueous environment.

The specific geometry and chemical nature of the building blocks provide further mechanistic control. In norbornene-containing peptides, the rigidity of the norbornene unit can pre-organize the peptide backbone, promoting specific secondary structures like helices that facilitate ordered assembly. rsc.orgrsc.org For block copolymers, the process is akin to microphase separation, where the immiscible polymer blocks segregate into distinct domains. The final morphology—be it spherical, cylindrical, or lamellar (vesicular)—is determined by the relative volumes of the hydrophobic and hydrophilic blocks, the interfacial tension between them, and the chain packing constraints. rsc.orgrsc.org

Computational modeling and experimental studies provide deeper insights into these mechanisms. researchgate.net For example, molecular dynamics simulations can reveal how solvent molecules are organized within the micellar core and how the polymer chains are hydrated. researchgate.net Mechanistic studies of polymerization reactions involving norbornene monomers also provide insights into how catalyst and monomer structure affect the resulting polymer architecture, which in turn dictates its self-assembly behavior. researchgate.net Understanding these fundamental interactions is key to designing and controlling the next generation of complex, functional supramolecular systems. researchgate.netchemrxiv.org

Theoretical and Computational Investigations of Norbornene Peg12 Propargyl Systems

Molecular Dynamics Simulations of Compound Conformation and Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For Norbornene-PEG12 Propargyl, MD simulations provide crucial insights into the molecule's conformational flexibility and its non-covalent interactions with its environment, such as solvent molecules or other monomers. These simulations can predict the three-dimensional structures and dynamic behavior that are not easily captured by experimental techniques. researchgate.net

| Molecular Component | Interaction Type | Calculated Interaction Energy (kJ/mol) |

|---|---|---|

| Norbornene Moiety | Van der Waals | -45.2 |

| Electrostatic | -15.8 | |

| PEG12 Chain | Van der Waals | -110.5 |

| Electrostatic | -350.1 | |

| Propargyl Group | Van der Waals | -20.7 |

| Electrostatic | -10.3 |

Quantum Chemical Calculations on Reaction Pathways and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules and model the mechanisms of chemical reactions. rsc.org These methods can elucidate detailed reaction pathways, identify transition states, and calculate the activation energies that govern reaction rates. nih.gov For this compound, two primary reactive sites are of interest: the norbornene double bond for polymerization and the terminal alkyne of the propargyl group for "click" chemistry.

The ring-opening metathesis polymerization (ROMP) of the norbornene moiety is a key reaction. researchgate.net DFT calculations have been instrumental in understanding the mechanism of ROMP catalyzed by transition metal complexes like Grubbs catalysts. acs.org These studies show that the reaction proceeds through the formation of a metallacyclobutane intermediate, and the energy barrier to forming this intermediate is often the rate-determining step. acs.org The substituents on the norbornene ring can significantly influence the reaction energetics through both steric and electronic effects. rsc.org

The propargyl group is highly versatile and can undergo reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" chemistry reaction. Computational studies have detailed the catalytic cycle of CuAAC, providing energy profiles for each elementary step. nih.gov These calculations help in understanding how the catalyst and reactants interact to form the stable triazole linkage efficiently. The energetics of these reaction pathways are critical for optimizing reaction conditions and predicting the feasibility of forming desired products.

| Reaction | Reactive Group | Catalyst System | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Ring-Opening Metathesis Polymerization (ROMP) | Norbornene | Grubbs 3rd Generation | 15 - 20 |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Propargyl | Cu(I) | 12 - 16 |

| Thiol-Ene Reaction | Norbornene | Photoinitiator | ~5 |

Computational Modeling of Polymerization and Self-Assembly Processes

Beyond single-molecule properties, computational modeling is essential for understanding how individual this compound monomers assemble into larger, functional structures. This includes modeling the polymerization process itself and the subsequent self-assembly of the resulting polymers.

Modeling of ROMP can predict how factors like monomer concentration and catalyst type affect the resulting polymer's molecular weight and polydispersity. mdpi.com Kinetic Monte Carlo simulations, often parameterized with data from quantum chemical calculations, can simulate the growth of individual polymer chains. These models can capture the influence of monomer structure on the propagation rate constant (k_p), a key parameter in polymerization kinetics. rsc.org For instance, computational studies have shown that steric hindrance near the reactive olefin of the norbornene can significantly lower the polymerization rate. rsc.org

The polymers resulting from this compound are amphiphilic, with a hydrophobic polynorbornene backbone and hydrophilic PEG side chains. Such block copolymers are known to self-assemble in solution to form complex nanostructures like micelles or vesicles. nih.gov Coarse-grained (CG) MD simulations are particularly well-suited for studying these large-scale assembly processes, which occur over time and length scales inaccessible to fully atomistic simulations. mdpi.comnih.gov In a CG model, groups of atoms are represented as single beads, allowing for the simulation of thousands of polymer chains over microseconds. nih.gov These simulations can predict critical micelle concentrations and the morphology of the resulting aggregates, providing a molecular-level picture of the self-assembly process.

| Parameter | Computational Method | System | Predicted Value |

|---|---|---|---|

| Propagation Rate Constant (k_p) | DFT / Kinetic Modeling | exo-Norbornene Derivative | 1.5 - 2.5 M-1s-1 |

| Polymer Radius of Gyration (Rg) | Coarse-Grained MD | Polynorbornene-g-PEG (DP=50) | 4.5 nm |

| Aggregation Number (N_agg) | Coarse-Grained MD | Amphiphilic PEG Copolymer Micelle | 50 - 100 monomers |

Q & A

Q. How can this compound be integrated into stimuli-responsive polymer networks for drug delivery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.